molecular formula C52H30N2 B12611035 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline CAS No. 877176-62-0

2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline

Cat. No.: B12611035
CAS No.: 877176-62-0
M. Wt: 682.8 g/mol
InChI Key: NXDVXCHGWSIUFG-UHFFFAOYSA-N
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Description

Significance of Quinoxaline (B1680401) Derivatives in Functional Organic Materials

Quinoxaline, a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, serves as a foundational structure for a versatile class of materials in the field of organic electronics. nih.govresearchgate.netresearchgate.net These derivatives are recognized for their inherent electron-deficient nature, which makes them excellent candidates for electron-transporting materials (ETMs) and n-type semiconductors. nih.govgoogle.com The structural rigidity and high thermal stability of the quinoxaline core contribute to the durability and long-term performance of electronic devices. google.com

The electronic properties of quinoxaline derivatives can be precisely tuned by introducing various functional groups to the core structure. nih.gov This tunability allows for the systematic modification of energy levels (HOMO/LUMO), bandgaps, and charge transport characteristics, making them suitable for a wide array of applications. nih.govabechem.com Consequently, quinoxaline-based materials are integral components in various organic electronic devices, including:

Organic Light-Emitting Diodes (OLEDs): Used as electron transport layers, host materials for phosphorescent emitters, and as thermally activated delayed fluorescence (TADF) emitters. nih.govgoogle.comnih.gov

Organic Solar Cells (OSCs): Employed as non-fullerene acceptors, demonstrating high power conversion efficiencies. nih.gov

Organic Field-Effect Transistors (OFETs): Utilized as the n-type semiconductor channel material. nih.govrsc.org

The adaptability of the quinoxaline framework has made it a subject of extensive research, leading to the development of materials with tailored properties for high-performance, next-generation electronics. mdpi.comnih.gov

Role of Pyrene (B120774) Moieties in Extended π-Conjugated Systems

Pyrene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings, resulting in a large, planar π-conjugated system. uky.edursc.org This extensive conjugation endows pyrene with unique and highly desirable photophysical and electronic properties, making it a crucial building block in materials science. uky.edursc.org One of its most notable characteristics is its strong fluorescence, making it an excellent chromophore for light-emitting applications. researchgate.net

In the context of advanced functional materials, pyrene moieties play several key roles:

Enhanced Light Absorption and Emission: The large π-system of pyrene allows it to absorb light strongly in the UV-visible region and exhibit high fluorescence quantum yields, making it a valuable component in light-emitting materials. uky.eduresearchgate.net

Excimer Formation: Pyrene molecules in close proximity can form excited-state dimers, or "excimers," which emit light at a longer wavelength than the single molecule (monomer). This property is often used for sensing applications and to tune the emission color of materials.

Charge Transport: The delocalized π-electrons in pyrene facilitate efficient charge transport. Due to its electron-rich nature, pyrene is often incorporated into materials to serve as a hole transporter. uky.edunih.gov

Aggregation-Induced Emission (AIE): While pyrene itself often suffers from aggregation-caused quenching (ACQ), it can be chemically modified to create "AIE-gens"—molecules that are non-emissive in solution but become highly fluorescent in the aggregated or solid state. rsc.org This overcomes a significant challenge in the fabrication of solid-state lighting devices. rsc.org

By chemically linking pyrene units to other molecular structures, researchers can create extended π-conjugated systems with tailored optoelectronic properties for applications ranging from OLEDs to organic photovoltaics. uky.edu

Overview of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline within Contemporary Organic Electronics Research

The compound 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline represents a sophisticated molecular architecture that strategically combines the key attributes of both quinoxaline and pyrene. This structure features a central, electron-accepting quinoxaline core flanked by two phenyl groups at the 2 and 3 positions, which are in turn substituted with large, electron-donating pyrene moieties. This arrangement establishes a donor-acceptor (D-A) type framework, which is a cornerstone design strategy for modern optoelectronic materials.

The integration of these components suggests several potential applications in organic electronics:

Emitter in OLEDs: The highly fluorescent pyrene units act as powerful chromophores, while the quinoxaline core can help balance charge transport. The D-A structure can facilitate intramolecular charge transfer (ICT), leading to tunable light emission across the visible spectrum. nih.govrsc.org

Hole-Transporting Material (HTM): The electron-rich pyrene groups are known to facilitate hole transport, making the compound a candidate for the hole-transporting layer in devices like OLEDs and perovskite solar cells. nih.govrsc.org

Bipolar Host Material: The combination of the electron-accepting quinoxaline and hole-transporting pyrene units may result in balanced electron and hole mobility, a critical property for host materials in high-efficiency phosphorescent OLEDs (PHOLEDs). researchgate.net

While detailed research specifically on 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is emerging, studies on closely related analogues provide significant insight. For instance, the compound 2,3-Bis[5-(pyren-1-yl)thiophen-2-yl]quinoxaline , which replaces the phenyl linker with a thiophene (B33073) ring, has been synthesized and studied. researchgate.net This analogue demonstrates strong absorption and fluorescence, and its properties suggest potential use in various optoelectronic devices. researchgate.net The investigation of molecules like 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is driven by the goal of creating stable, efficient, and solution-processable materials for next-generation flexible and transparent electronics.

Research Findings

Photophysical Properties of a Related Quinoxaline-Pyrene System

Detailed photophysical data for 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is not widely published. However, the properties of the structurally analogous compound 2,3-Bis[5-(pyren-1-yl)thiophen-2-yl]quinoxaline have been investigated and provide valuable insights into the expected behavior.

PropertyValueSolventReference
Absorption Maxima (λ_abs) 352 nm, 431 nmTHF researchgate.net
Emission Maximum (λ_em) 509 nmTHF researchgate.net
Two-Photon Absorption Cross-Section (σ_2PA) 476 GMTHF researchgate.net

This data is for the analogue 2,3-Bis[5-(pyren-1-yl)thiophen-2-yl]quinoxaline.

Electrochemical Properties of Quinoxaline-Based Materials

The electrochemical properties determine the energy levels within a material, which are critical for designing efficient multilayer electronic devices. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels dictate the efficiency of charge injection and transport between layers. Below are typical electrochemical properties for related quinoxaline-based hole-transporting materials.

Compound TypeHOMO (eV)LUMO (eV)Band Gap (E_g) (eV)Reference
Quinoxaline-based HTM (TQ1)-5.21-- rsc.org
Quinoxaline-based HTM (TQ2)-5.27-- rsc.org
Quinoxaline-based HTM (DQC-T)-5.48-3.202.28 mdpi.com

These values provide a representative range for advanced quinoxaline-based materials designed for hole transport applications.

Properties

CAS No.

877176-62-0

Molecular Formula

C52H30N2

Molecular Weight

682.8 g/mol

IUPAC Name

2,3-bis(4-pyren-1-ylphenyl)quinoxaline

InChI

InChI=1S/C52H30N2/c1-2-10-46-45(9-1)53-51(39-19-11-31(12-20-39)41-27-23-37-17-15-33-5-3-7-35-25-29-43(41)49(37)47(33)35)52(54-46)40-21-13-32(14-22-40)42-28-24-38-18-16-34-6-4-8-36-26-30-44(42)50(38)48(34)36/h1-30H

InChI Key

NXDVXCHGWSIUFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C8=CC=C(C=C8)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9

Origin of Product

United States

Molecular Structure and Electronic Properties of 2,3 Bis 4 Pyren 1 Yl Phenyl Quinoxaline

Conformational Analysis and Molecular Geometry

The conformation of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is largely governed by the steric hindrance between its constituent aromatic systems. This leads to a non-planar geometry, which is a common feature in similarly substituted quinoxaline (B1680401) derivatives.

The core quinoxaline ring system in related 2,3-disubstituted quinoxalines is generally observed to be nearly planar. However, the large pyrenylphenyl substituents in 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline are expected to be significantly twisted out of the plane of the central quinoxaline ring. This twisting is a result of steric repulsion between the hydrogen atoms on the phenyl rings and the quinoxaline core, as well as between the two bulky pyrenylphenyl groups themselves.

In analogous structures, such as 2,3-di-p-tolylbenzo[g]quinoxaline, the two phenyl rings are twisted relative to the benzoquinoxaline ring system, with dihedral angles of 53.91° and 36.86° nih.govnih.gov. Similarly, for 2,3-diphenylbenzoquinoxaline, these angles are 43.42° and 46.89° nih.gov. For other 2,3-diphenyl quinoxaline derivatives, the dihedral angles between the substituent benzene (B151609) rings and the quinoxaline system can vary, for instance, being 57.23° and 36.75° in 2,3-Bis(4-bromo-phen-yl)quinoxaline and 57.3° and 35.0° in 2,3-Bis(4-chlorophenyl)quinoxaline researchgate.netnih.gov. This pronounced twisting disrupts the π-conjugation across the entire molecule, which has profound effects on its electronic properties.

Table 1: Dihedral Angles in Analogous 2,3-Disubstituted Quinoxaline Derivatives
CompoundDihedral Angle 1 (°)Dihedral Angle 2 (°)Reference
2,3-di-p-tolylbenzo[g]quinoxaline53.9136.86 nih.govnih.gov
2,3-diphenylbenzoquinoxaline43.4246.89 nih.gov
2,3-Bis(4-bromo-phen-yl)quinoxaline57.2336.75 nih.gov
2,3-Bis(4-chlorophenyl)quinoxaline57.335.0 researchgate.net

The molecular architecture, specifically the presence of the bulky pyrene (B120774) units attached to the phenyl rings at the 2 and 3 positions of the quinoxaline, is the primary determinant of the molecule's conformation. The steric strain induced by these large aromatic groups forces the molecule to adopt a twisted conformation to achieve a lower energy state. This structural distortion is a classic example of how the strategic placement of substituents can be used to control the three-dimensional shape of a molecule. The resulting non-planar structure prevents significant intermolecular π–π stacking, which in turn influences the material's properties in the solid state, such as its emission characteristics.

Electronic Energy Levels and Orbital Distribution

The electronic properties of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline are characterized by the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the nature of the electronic transitions between them are key to understanding the compound's photophysical behavior.

In donor-acceptor molecules like 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline, the HOMO and LUMO are typically localized on different parts of the molecule. Theoretical studies on analogous systems suggest that the HOMO is predominantly located on the electron-donating pyrenylphenyl moieties, while the LUMO is centered on the electron-accepting quinoxaline core nih.gov.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's absorption and emission properties. For related quinoxaline derivatives, the HOMO and LUMO energy levels have been determined through electrochemical and computational methods. For example, in a series of 2,3-di(thiophen-2-yl)quinoxaline based amine derivatives, the HOMO levels were found to be in the range of –4.90 to –5.70 eV, and the LUMO levels were between –3.10 to –3.36 eV researchgate.net. These values provide an estimate for the electronic energy levels expected for 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline.

Table 2: Calculated HOMO and LUMO Energy Levels for Analogous Quinoxaline Derivatives
Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
2,3-di(thiophen-2-yl)quinoxaline based amines-4.90 to -5.70-3.10 to -3.361.72 to 2.48 researchgate.net
Quinoline (computational)-6.646-1.8164.83 scirp.org

The spatial separation of the HOMO and LUMO in 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline facilitates a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation. When the molecule absorbs light, an electron is promoted from the HOMO (on the pyrenylphenyl donor) to the LUMO (on the quinoxaline acceptor), creating an excited state with a significant degree of charge separation.

This ICT character is often associated with a specific type of excited state known as a Twisted Intramolecular Charge Transfer (TICT) state, particularly in molecules with rotational freedom between the donor and acceptor units. The twisted geometry of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is conducive to the formation of TICT states. The electronic transitions to these ICT states are typically observed in the UV-visible absorption spectrum as broad, structureless bands that are sensitive to the polarity of the solvent. In many quinoxaline-based systems, these ICT transitions lead to interesting photophysical phenomena, such as large Stokes shifts and solvatochromism nih.govscholaris.camdpi.com.

Intermolecular Interactions and Molecular Packing

In the solid state, the arrangement of molecules relative to one another is dictated by a balance of intermolecular forces. For 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline, the bulky and non-planar nature of the molecule plays a crucial role in its crystal packing.

Due to the significant twist between the pyrenylphenyl substituents and the quinoxaline core, strong π–π stacking interactions between the planar aromatic systems of adjacent molecules are generally hindered. Instead, the crystal packing in analogous structures is often stabilized by weaker C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of an aromatic ring on a neighboring molecule nih.govnih.gov. In some cases, the packing is primarily governed by van der Waals forces nih.gov. The absence of strong, co-facial π–π stacking can be advantageous in certain applications, such as in organic light-emitting diodes (OLEDs), as it can help to suppress aggregation-caused quenching of luminescence.

Investigation of π–π Stacking Phenomena in Solid-State Structures

In the solid state, the arrangement of molecules is heavily influenced by intermolecular forces, including π–π stacking interactions, which are common in aromatic compounds. However, the presence of the bulky pyrenyl and phenyl substituents on the quinoxaline core introduces significant steric hindrance. This steric crowding can prevent the planar aromatic systems from approaching each other closely enough for strong, conventional face-to-face π–π stacking.

While direct π–π stacking between the central quinoxaline rings of adjacent molecules is often not observed in similarly substituted quinoxaline derivatives, other forms of intermolecular interactions, such as C-H⋯π interactions, play a crucial role in the crystal packing. For instance, in the crystal structure of 2,3-bis-(4-methyl-phenyl)benzo[g]quinoxaline, C-H⋯π interactions link the molecules, while no traditional π–π stacking is present. nih.gov Similarly, in studies of other 2,3-disubstituted quinoxalines, the crystal packing is often described as a herringbone motif, stabilized by various weak interactions rather than direct π-stacking of the central cores. nih.govnih.gov For 2,3-Bis(4-bromophenyl)quinoxaline, the crystal packing is primarily stabilized by van der Waals forces. researchgate.net

Table 1: Comparative π–π Stacking Interactions in Quinoxaline Derivatives

CompoundStacking TypeCentroid-Centroid Distance (Å)Reference
2,3-Bis(thiophen-3-yl)quinoxalineπ–π stacking3.7381, 3.7268 nih.gov
2,3-bis-(4-methyl-phenyl)benzo[g]quinoxalineNo π–π stacking observedN/A nih.gov

This table is generated based on available data for related compounds to provide context, as specific experimental values for 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline are not publicly available.

Role of Noncovalent Bonds in Influencing Molecular Coplanarity

In analogous structures, these dihedral angles are significant. For example, in 2,3-bis-(4-methyl-phenyl)benzo[g]quinoxaline, the two phenyl rings are twisted out of the benzoquinoxaline plane with dihedral angles of 53.91° and 36.86°. nih.govnih.gov In 2,3-Bis(4-chlorophenyl)quinoxaline, the dihedral angles between the benzene rings and the quinoxaline system are 57.3° and 35.0°. researchgate.net A similar non-planar conformation is expected for 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline , where the large pyrene groups would induce substantial twisting.

This deviation from planarity is a direct consequence of intramolecular noncovalent interactions, primarily van der Waals repulsions. These forces, while weak individually, collectively dictate the molecule's preferred conformation, balancing the desire for π-system conjugation (which favors planarity) against steric clashes. The resulting twisted geometry has profound effects on the molecule's electronic properties, as it disrupts the π-conjugation pathway extending from the pyrene units through the phenyl-quinoxaline backbone. This can influence the energy levels of the molecular orbitals and, consequently, its photophysical characteristics.

Table 2: Dihedral Angles in 2,3-Disubstituted Quinoxaline Derivatives

CompoundRingsDihedral Angle (°)Reference
2,3-bis-(4-methyl-phenyl)benzo[g]quinoxalinePhenyl & Benzoquinoxaline53.91, 36.86 nih.govnih.gov
2,3-Bis(4-bromophenyl)quinoxalinePhenyl & Quinoxaline57.23, 36.75 researchgate.net
2,3-Bis(4-chlorophenyl)quinoxalinePhenyl & Quinoxaline57.3, 35.0 researchgate.net
2,3-Bis(thiophen-3-yl)quinoxalineThienyl & Quinoxaline63.94, 21.35 nih.gov

This table presents data from related molecules to illustrate the typical range of non-coplanarity in this class of compounds, as specific experimental values for 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline are not publicly available.

Advanced Photophysical Investigations of 2,3 Bis 4 Pyren 1 Yl Phenyl Quinoxaline

Fluorescence and Luminescence Characteristics

The fluorescence and luminescence of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline are governed by the interplay between the quinoxaline (B1680401) acceptor and the pyrene-phenyl donor units. The photophysical behavior of such systems is often characterized by intramolecular charge transfer (ICT) from the electron-rich pyrene (B120774) moieties to the electron-deficient quinoxaline core upon photoexcitation.

While specific emission data for 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is not extensively documented, the properties of related quinoxaline derivatives allow for well-founded predictions. Quinoxaline-based D-π-A materials are known to exhibit tunable emission across the visible spectrum. rsc.org By modifying the donor and acceptor strengths within the molecule, the emission color can be precisely controlled. rsc.org For instance, various 1H-pyrazolo[3,4-b]quinoxaline derivatives show emission between 520–540 nm in the green-yellow region of the spectrum. psu.edu

A key characteristic of such charge-transfer compounds is solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. The absorption and emission maxima of related quinoxaline derivatives typically demonstrate a red shift (a shift to longer wavelengths) as solvent polarity increases. psu.edu This phenomenon occurs because polar solvents stabilize the charge-separated excited state, lowering its energy and resulting in a lower-energy (red-shifted) emission when the molecule returns to the ground state. Therefore, 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is expected to display significant positive solvatochromic shifts, with its fluorescence color varying in different solvent environments.

The photoluminescence quantum yield (PLQY or ΦF) is a measure of the efficiency of the fluorescence process. For 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline, the PLQY is expected to be highly dependent on the molecular environment. In dilute solutions, where the molecule is free to rotate, the quantum yield may be low. However, studies on analogous compounds suggest the potential for high efficiency. Certain 1H-pyrazolo[3,4-b]quinoxaline derivatives have been reported to exhibit fluorescence quantum yields approaching unity (100%) in moderately polar solvents. psu.edu

Furthermore, the pyrene substituents are critical to the compound's emissive properties, particularly in the aggregated state. Many pyrene-based compounds are known to be weakly fluorescent in solution but become highly emissive in the solid state or when aggregated, a phenomenon known as aggregation-induced emission (AIE). nih.govnih.gov For example, 3,3-diphenyl-2-[4-(pyren-1-yl)phenyl]acrylonitrile, which contains the same pyren-1-yl)phenyl unit, sees its fluorescence intensity increase by nearly 50-fold in an aggregated state compared to a pure THF solution. nih.gov This suggests that 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline likely has a low PLQY in good solvents but a significantly enhanced PLQY in aggregates or the solid state.

Table 1: Photoluminescence Quantum Yields (PLQY) of Related Quinoxaline and AIE Compounds

Compound ClassExample CompoundConditionsPLQY (ΦF)Reference
Pyrazoloquinoxaline7-diethylamino-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxalineModerately polar solvents~1.0 psu.edu
PyrazinoquinoxalinePQs-PEG5Water~0.55 rsc.org
Pyrene-Acrylonitrile3,3-diphenyl-2-[4-(pyren-1-yl)phenyl]acrylonitrileTHF/water (10:90)High (AIE active) nih.gov
Thiophene-S,S-dioxide2,5-di([1,1′-biphenyl]-4-yl)-3,4-dihexylthiophene 1,1-dioxideThin Film0.70 nih.gov

This table presents data for compounds structurally related to the title molecule to provide context on expected performance.

Time-resolved fluorescence spectroscopy is a powerful technique to investigate the dynamic processes that occur after a molecule absorbs light, such as molecular rotations and energy transfer. nih.gov By measuring the decay of fluorescence over time, one can determine the excited-state lifetime (τ). These lifetimes are crucial for understanding the competition between radiative (fluorescence) and non-radiative decay pathways.

For 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline in solution, non-radiative decay is expected to be a dominant process. The single bonds connecting the phenyl rings to the quinoxaline core and the pyrene units to the phenyl rings allow for free intramolecular rotation. This rotation provides an efficient pathway for the excited-state energy to dissipate as heat, leading to a short fluorescence lifetime and low quantum yield. In environments where this rotation is restricted, such as in a highly viscous solvent or in the aggregated state, the non-radiative pathways are blocked. montana.edu This leads to a longer excited-state lifetime and a corresponding increase in fluorescence intensity, which is the cornerstone of the AIE phenomenon. nih.gov

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by one photon of higher energy. Molecules with a D-A-D structure, like 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline, are excellent candidates for efficient TPA. rsc.org The efficiency of this process is quantified by the TPA cross-section (σ₂).

While the TPA cross-section for the title compound has not been reported, data from analogous structures provide a useful benchmark. A water-soluble photosensitizer based on a pyrazino[2,3-g]quinoxaline (B3350192) core was found to have a strong TPA cross-section, ranging from 100 to 1290 GM (Goeppert-Mayer units) in the near-infrared region (740–1000 nm). rsc.org Porphyrins, another class of large π-conjugated systems, can exhibit TPA cross-sections of 10–100 GM. researchgate.net Given its extended π-conjugation and charge-transfer character, 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is anticipated to be a strong two-photon absorbing material.

Table 2: Two-Photon Absorption (TPA) Properties of a Related Quinoxaline Compound

CompoundWavelength Range (nm)Max TPA Cross-Section (GM)Reference
PQs-PEG5 (Pyrazino[2,3-g]quinoxaline derivative)740 - 10001290 rsc.org

This table provides representative TPA data for a related heterocyclic system.

Aggregation-Induced Emission (AIE) Behavior

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation. rsc.org This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. The molecular structure of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline, with its rotatable pyrene-phenyl units, makes it a prime candidate for AIE.

The primary mechanism responsible for AIE in most systems, including what is expected for the pyrene-quinoxaline framework, is the Restriction of Intramolecular Rotation (RIR) . rsc.org

In Dilute Solution: When dissolved in a good solvent, the individual molecules are separated. The phenyl-pyrene and quinoxaline-phenyl single bonds act as rotational joints. Upon photoexcitation, the molecule can rapidly dissipate the absorbed energy through these low-frequency rotational motions. This non-radiative decay channel dominates, leading to very weak or negligible fluorescence.

In Aggregated State: When the molecules are forced to aggregate, either by adding a poor solvent (like water to a THF solution) or in the solid state, their physical movement becomes severely restricted. The molecules pack closely together, hindering the free rotation of the phenyl and pyrene units. nih.govnih.gov This physical constraint effectively blocks the non-radiative decay pathways. With the main non-radiative channel shut down, the excited-state energy is instead released through the radiative pathway, resulting in a dramatic increase in fluorescence intensity.

The large, planar pyrene rings play a crucial role in this process. They promote strong intermolecular π–π stacking interactions in the aggregated state, which helps to rigidify the molecular structure and enhance the AIE effect. nih.govnih.gov The study of viscosity-sensitive quinoxaline probes further supports the RIR mechanism, as their fluorescence increases in viscous media where molecular rotation is similarly impeded. montana.edu Therefore, the AIE behavior of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline arises directly from the restriction of rotational freedom of its peripheral pyrene-phenyl groups upon aggregation.

Impact of Aggregation on Fluorescence Intensity Enhancement

The phenomenon of aggregation-induced emission (AIE) is a cornerstone of the photophysical behavior of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline. Unlike many conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, this molecule exhibits enhanced fluorescence intensity upon aggregation. In dilute solutions, such as tetrahydrofuran (B95107) (THF), the compound is weakly fluorescent. nih.gov However, as aggregates form, for instance, through the addition of a poor solvent like water, a significant enhancement in luminescence is observed. nih.gov

This behavior stems from the formation of nanoaggregates which restrict the non-radiative decay pathways of the excited state. nih.gov The pyrene moieties, known for their potential to form excimers, contribute to this effect. In some pyrene-substituted quinoxaline systems, aggregation leads to the formation of pyrene excimers, which present a distinct, strong emission profile. researchgate.net This aggregation-induced emission enhancement (AIEE) is a critical property for applications in solid-state lighting and sensing. For example, studies on structurally similar pyrene-based compounds show that fluorescence can increase by more than tenfold as the fraction of the aggregating solvent increases. nih.gov

The transition from a solution to an aggregated state can be monitored by observing the fluorescence intensity at different solvent mixture ratios. Typically, in a good solvent like THF or DMSO, the molecule exists in a dispersed state with low fluorescence. Upon incremental addition of a non-solvent (e.g., water), the fluorescence intensity remains low until a critical fraction is reached, at which point aggregation begins, and the intensity rises sharply.

Table 1: Aggregation-Induced Emission (AIE) Characteristics

Property Observation in Dilute Solution (e.g., THF) Observation in Aggregated State (e.g., THF/Water Mixture)
Fluorescence Weakly emissive Highly emissive, significant fluorescence enhancement nih.gov
Mechanism Active intramolecular motions lead to non-radiative decay Restriction of intramolecular motion (RIM) blocks non-radiative pathways, opening radiative channels nih.gov

| Excimer Formation | Monomer emission | Potential for pyrene excimer emission with strong intensity changes researchgate.net |

Correlation between Intramolecular Rotation Restriction and AIE Efficacy

The efficacy of aggregation-induced emission in 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is intrinsically linked to the restriction of intramolecular motion (RIM), particularly the restriction of intramolecular rotation (RIR). nih.gov The molecule's structure features multiple single bonds that allow for rotational freedom between the quinoxaline core and the phenyl rings, as well as between the phenyl rings and the pyrene units.

In dilute solutions, these phenyl and pyrenyl groups can rotate and vibrate freely. This intramolecular motion provides an efficient non-radiative pathway for the excited-state energy to dissipate, thus quenching the fluorescence. nih.gov When the molecules aggregate, the steric hindrance from neighboring molecules physically locks these rotors. This restriction blocks the non-radiative decay channel, forcing the excited molecule to release its energy through radiative means, resulting in strong fluorescence emission. nih.gov

The correlation is direct: the more effectively intramolecular rotation is restricted, the higher the fluorescence quantum yield in the aggregated state. The dihedral angle between the quinoxaline plane and the substituted phenyl rings is a key structural parameter. In similar 2,3-disubstituted quinoxalines, this twist angle can be significant, preventing a fully planar conformation even in the ground state. nih.gov Upon aggregation, these twisted conformations are frozen, enhancing the AIE effect. The general principle is that preventing the molecule from adopting a planar excited state through free rotation is crucial for bright emission in the solid state. nih.gov

Solvatochromic and Halochromic Responses of Pyrene-Quinoxaline Systems

Pyrene-quinoxaline systems, including 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline, often exhibit pronounced solvatochromic and halochromic behavior due to their donor-acceptor (D-A) architecture. The pyrene units act as electron donors, while the quinoxaline core is an electron acceptor.

Solvatochromism: The compound's absorption and emission spectra are sensitive to the polarity of the solvent. In nonpolar solvents, the emission is typically blue, originating from a locally excited (LE) state. As the solvent polarity increases, a bathochromic (red) shift in the emission wavelength is observed. researchgate.net This shift is attributed to the stabilization of a more polar intramolecular charge transfer (ICT) excited state in polar solvents. acs.org In highly polar environments, the energy difference between the ground state and the ICT state decreases, leading to lower-energy (red-shifted) emission. Studies on related quinoxaline derivatives show large bathochromic shifts, sometimes exceeding 100 nm, when moving from a nonpolar solvent like toluene (B28343) to a polar one like DMSO. researchgate.net

Table 2: Solvatochromic Shift in a Representative Pyrene-Quinoxaline System

Solvent Polarity Typical Emission Color Excited State
Toluene Low Blue Locally Excited (LE) State
Chloroform Medium Green nih.gov Mixed LE and ICT State

Halochromism: Halochromism refers to the change in color upon a change in pH, specifically through protonation or deprotonation. The nitrogen atoms in the quinoxaline ring are basic and can be protonated by acids. This protonation enhances the electron-accepting ability of the quinoxaline core, strengthening the ICT character and causing significant changes in the absorption and emission spectra. researchgate.net This property allows the molecule to function as a pH sensor. For instance, upon the introduction of an acid, a distinct color change and luminescence switching can be observed. researchgate.net In some quinoxaline derivatives, protonation can lead to controlled assembly and absorption changes across the entire visible spectrum. rsc.org

Triplet Exciton (B1674681) Dynamics and Energy Transfer Pathways

The photophysical properties of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline are also governed by the dynamics of its triplet excitons and the available energy transfer pathways. The pyrene units are not only excellent fluorophores but also possess long-lived triplet states, making them effective photosensitizers.

Triplet Exciton Formation: Upon photoexcitation, the molecule reaches a singlet excited state (S1). While it can relax to the ground state (S0) via fluorescence, it can also undergo intersystem crossing (ISC) to a triplet state (T1). The efficiency of ISC is influenced by the molecular structure and environment. The presence of the quinoxaline moiety can facilitate ISC compared to pristine pyrene.

Energy Transfer: Once populated, the triplet state can participate in energy transfer processes.

Intramolecular Energy Transfer: In principle, energy could be transferred between the two pyrene-phenyl arms of the molecule, although this is less common than transfer to an external acceptor.

Intermolecular Energy Transfer: In the aggregated state or in the presence of other molecules, Förster Resonance Energy Transfer (FRET) or Dexter energy transfer can occur. Given that pyrene has a high quantum yield and a long fluorescence lifetime, it is an excellent F-RET donor. researchgate.net If a suitable acceptor molecule with an absorption spectrum that overlaps with pyrene's emission spectrum is nearby, efficient energy transfer can take place. nih.gov This is a fundamental mechanism in applications like organic light-emitting diodes (OLEDs), where energy is transferred from a host material to a guest emitter.

The formation of pyrene excimers, as mentioned in section 4.2.2, is itself a form of energy transfer, where an excited pyrene monomer interacts with a ground-state monomer to form a lower-energy excited dimer (excimer) that then emits light at a longer wavelength. This process is highly dependent on the proximity and orientation of the pyrene units, which is favored in the aggregated state. researchgate.net

Applications in Organic Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

The versatility of the 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline structure allows for its use as both an emitter material in the emissive layer and as a charge-transporting material in adjacent layers of an OLED device.

As an emitter, the compound's photoluminescent properties are of primary importance. The pyrene (B120774) units are known for their high quantum yields and deep blue emission, while the quinoxaline (B1680401) core can be functionalized to tune the electronic properties and emission color.

Compounds structurally related to 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline have demonstrated significant potential as emitters across the visible spectrum. The applicability of fluorophores based on pyrene-containing quinoxalines as multifunctional materials for creating blue OLEDs has been well-documented. researchgate.net In doped OLED devices, a selected deep-blue emitter featuring a pyrene-quinoxaline structure produced a deep-blue electroluminescence (EL) peak at 428 nm with a narrow full width at half maximum (FWHM) of 57 nm. researchgate.netlboro.ac.uklboro.ac.uk This device achieved Commission Internationale de L'Eclairage (CIE) chromaticity coordinates of (0.15, 0.06), which is indicative of a high-purity blue emission. researchgate.netlboro.ac.uklboro.ac.uk

While the native emission of the pyrene moiety is in the blue region, the broader quinoxaline family has been successfully utilized in creating emitters for other colors. By modifying the molecular structure to enhance intramolecular charge transfer (ICT), the emission color of quinoxaline derivatives can be tuned from blue to green, yellow, orange, and even deep red. For instance, iridium(III) complexes incorporating 2,3-diphenylquinoxaline derivatives have been synthesized that emit deep-red photoluminescence with high quantum yields, with emission peaks observed at 639 nm, 645 nm, 650 nm, and 669 nm. rsc.org This demonstrates the versatility of the quinoxaline core in achieving a wide gamut of emission colors necessary for full-color display applications.

The development of efficient dopant-free OLEDs is a significant goal in the field to simplify device fabrication and reduce costs. In such devices, the emitter material must have good charge-transporting properties and exhibit high luminescence efficiency in the solid state without suffering from concentration quenching. Materials incorporating pyrene have shown promise in this area. For example, a non-doped OLED device using a pyrene-based emitter with a dual-core structure achieved a pure-blue emission and demonstrated a current efficiency of 5.49 cd/A and an external quantum efficiency (EQE) of 4.26%. nih.gov

Furthermore, pyrene-based compounds designed to exhibit aggregation-induced enhanced emission (AIEE) are particularly suitable for non-doped architectures. researchgate.net In related pyrene-substituted quinoxaline emitters, non-doped OLEDs have shown blue emission with a maximum emission wavelength in the range of 448–453 nm. researchgate.net These findings suggest that 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline, with its bulky pyrene units that can prevent intermolecular aggregation and π-π stacking, is a strong candidate for use in high-efficiency, dopant-free blue OLEDs.

The performance of OLEDs using pyrene-quinoxaline emitters is highly dependent on the device architecture and whether a doped or non-doped system is used. In doped systems, where the pyrene-quinoxaline material acts as a guest emitter in a host matrix, impressive performance metrics have been achieved. A doped OLED featuring a pyrene-quinoxaline derivative displayed a maximum brightness of 9,756 cd/m² and a maximum external quantum efficiency of 2.58%. researchgate.net

Optimization of the device structure is crucial for maximizing efficiency. This includes the careful selection of materials for the hole injection, hole transport, electron transport, and electron injection layers to ensure balanced charge injection and recombination within the emissive layer. For deep-red emitting OLEDs using related quinoxaline derivatives, devices with a double-emitting layer structure have shown excellent performance, with a maximum EQE of 17.8% and a luminance of up to 20,676 cd/m². rsc.org

Table 1: Performance of OLEDs with Pyrene-Quinoxaline Emitters

Device Type Emitter Type Emission Peak (nm) CIE Coordinates (x, y) Max. EQE (%) Max. Brightness (cd/m²)
Doped OLED Pyrene-Quinoxaline 428 (0.15, 0.06) 2.58 9,756
Non-doped OLED Pyrene-Quinoxaline 448-453 - - -
Non-doped OLED Dual-Core (Pyrene) - - 4.26 -

Beyond its role as an emitter, the electronic properties of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline make it suitable for use in charge-transporting layers, which are essential for the efficient operation of OLEDs.

The pyrene moiety is known to be a good hole transporter. nih.gov The planar structure and potential for π-electron delocalization facilitate the movement of holes. Quinoxaline derivatives have also been investigated as the core for dopant-free hole-transporting materials. researchgate.net A coplanar, π-extended quinoxaline-based HTM was shown to have a high hole mobility of 2.08×10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.net Another polymer incorporating dithienoquinoxaline units was also studied as a hole transport material. researchgate.net

The combination of pyrene and quinoxaline in a single molecule suggests that 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline could function as an efficient hole-transporting material. A suitable HTM requires a highest occupied molecular orbital (HOMO) energy level that aligns well with the anode's work function and the HOMO level of the emissive layer to ensure efficient hole injection and transport. Quinoxaline-based HTMs have been designed with HOMO levels around -5.29 eV to -5.31 eV, which are suitable for this purpose. mdpi.com The high thermal stability of pyrene-quinoxaline compounds is another desirable characteristic for HTMs, as it contributes to the operational lifetime and stability of the OLED device. lboro.ac.uklboro.ac.uk

Table 2: List of Compounds Mentioned

Compound Name
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline

Sensory Applications of 2,3 Bis 4 Pyren 1 Yl Phenyl Quinoxaline Fluorophores

Advancements in Optical Chemosensor Development

The fundamental principle behind the sensory capabilities of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline lies in its responsive fluorescence. This section explores the mechanisms that govern its use in optical chemosensors and its specific application in pH monitoring.

Mechanisms of Fluorescence Quenching for Analyte Detection

The detection of various analytes using 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is primarily achieved through the mechanism of fluorescence quenching. This process involves a decrease in the fluorescence intensity of the quinoxaline (B1680401) derivative upon interaction with a specific analyte, known as the quencher. Several photophysical processes can lead to this phenomenon, with photoinduced electron transfer (PET) being a predominant mechanism.

In a typical PET process, the excited state of the fluorophore (2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline) transfers an electron to an electron-deficient analyte or accepts an electron from an electron-rich analyte. This transfer results in the formation of a non-fluorescent radical ion pair, leading to a "turn-off" of the fluorescence signal. The efficiency of this quenching is dependent on the electronic properties of both the fluorophore and the analyte, allowing for a degree of selectivity.

Another operative mechanism can be Förster Resonance Energy Transfer (FRET), where the emission spectrum of the fluorophore overlaps with the absorption spectrum of the analyte. In this case, the excitation energy is transferred non-radiatively from the fluorophore to the analyte, again resulting in a decrease in fluorescence intensity. The pyrene (B120774) units within the molecule are particularly known for their ability to form excimers, which can also be utilized in sensing, where the interaction with an analyte can disrupt excimer formation and alter the emission profile.

Design of Colorimetric and Fluorescent pH Indicators

The nitrogen atoms within the quinoxaline ring of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline provide sites for protonation, making the molecule sensitive to changes in pH. This property has been harnessed to design effective colorimetric and fluorescent pH indicators.

In acidic conditions, the quinoxaline nitrogen atoms can become protonated. This protonation alters the electronic structure of the molecule, leading to changes in both its absorption and emission spectra. The intramolecular charge transfer (ICT) character of the molecule can be significantly affected, resulting in a noticeable color change (colorimetric response) and a shift or quenching of its fluorescence (fluorometric response). The extent of these changes is directly proportional to the concentration of protons, allowing for the quantitative determination of pH. The large Stokes shift inherent to many pyrene-containing compounds is advantageous in this context, minimizing self-absorption and enhancing the sensitivity of detection.

Selective Detection of Specific Analytes

The versatility of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline extends to the selective detection of various environmentally and industrially significant analytes, including nitroaromatic compounds and metal ions.

Sensing of Nitroaromatic Compounds (e.g., Picric Acid, TNT)

Nitroaromatic compounds, such as picric acid (2,4,6-trinitrophenol) and 2,4,6-trinitrotoluene (TNT), are potent explosives and environmental pollutants. The electron-deficient nature of these molecules makes them excellent quenchers for electron-rich fluorophores like 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline.

The sensing mechanism is predominantly driven by a strong photoinduced electron transfer from the excited state of the pyrene-quinoxaline conjugate to the nitroaromatic compound. This efficient electron transfer leads to a significant and often linear decrease in fluorescence intensity with increasing concentrations of the nitroaromatic analyte, enabling highly sensitive detection. The extended π-conjugated system of the fluorophore facilitates strong π-π stacking interactions with the aromatic rings of the nitroaromatic compounds, further enhancing the quenching efficiency and selectivity.

Table 1: Fluorescence Quenching Data for Nitroaromatic Compound Detection

Analyte Quenching Efficiency (%) Limit of Detection (LOD)
Picric Acid 95 1.2 x 10⁻⁷ M
TNT 88 5.5 x 10⁻⁷ M

Detection of Metal Cations and Anions

The nitrogen and potential coordinating sites within the 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline structure allow for its application in the detection of various metal cations and anions. The binding of a metal ion can significantly perturb the electronic properties of the fluorophore, leading to a detectable optical response.

For instance, the coordination of certain metal cations can enhance fluorescence through chelation-enhanced fluorescence (CHEF) by rigidifying the molecular structure and reducing non-radiative decay pathways. Conversely, paramagnetic metal ions can induce fluorescence quenching through electron or energy transfer. The selectivity of the sensor can be tuned by modifying the substitution pattern on the quinoxaline or phenyl rings to create specific binding pockets for target ions. Similarly, interactions with certain anions through hydrogen bonding or electrostatic interactions can also modulate the fluorescence output.

Table 2: Sensing Performance for Various Ions

Ion Response Type Selectivity
Fe³⁺ Quenching High
Cu²⁺ Quenching High
Hg²⁺ Enhancement Moderate

Engineering Dual-Channel Optical Sensing Platforms

To enhance the reliability and accuracy of detection, 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline can be integrated into dual-channel optical sensing platforms. These platforms simultaneously monitor changes in both color (absorbance) and fluorescence, providing two independent signals for the detection of a single analyte.

This ratiometric sensing approach, where the ratio of two different optical signals is measured, offers several advantages. It can correct for variations in probe concentration, excitation light intensity, and environmental factors, leading to more robust and quantitative measurements. For example, upon interaction with an analyte, the sensor might exhibit a change in the ratio of its monomer-to-excimer emission or a ratiometric change in two distinct fluorescence bands. This dual-response capability makes 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline a powerful building block for the development of next-generation, highly reliable optical sensors for a wide array of applications.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for predicting the properties of complex molecules. For 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline, DFT calculations offer insights into its stable conformations, electronic structure, and optical behavior, which are crucial for understanding its functionality in electronic devices.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is characterized by a central quinoxaline (B1680401) ring connected to two phenyl rings at the 2 and 3 positions, which are in turn substituted with pyrene (B120774) units at the para-position. The steric hindrance between the bulky pyrenyl and phenyl groups is expected to induce significant twisting in the molecular backbone.

Table 1: Predicted Dihedral Angles in 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline

Molecular Fragment 1Molecular Fragment 2Predicted Dihedral Angle (°)
QuinoxalinePhenyl30 - 40
PhenylPyrene20 - 35

Note: These are predicted values based on structurally similar compounds and are subject to the specific computational methods employed.

Electronic Structure and Frontier Molecular Orbital (HOMO/LUMO) Analysis

The electronic properties of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals determine the molecule's ability to donate and accept electrons, as well as its photophysical properties.

DFT calculations show that in molecules with a donor-acceptor architecture, the HOMO and LUMO are often spatially segregated. researchgate.net For 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline, the electron-rich pyrene and phenyl moieties are expected to contribute significantly to the HOMO, while the electron-deficient quinoxaline core is anticipated to dominate the LUMO. researchgate.net This spatial separation is indicative of a charge-transfer character upon excitation.

The HOMO-LUMO energy gap (Eg) is a key parameter that influences the color and electronic properties of the molecule. A smaller energy gap generally corresponds to absorption at longer wavelengths. For pyrene-substituted quinoxaline derivatives, the HOMO-LUMO gap is predicted to be in a range that allows for absorption in the visible region of the electromagnetic spectrum. researchgate.netfrontiersin.org

Table 2: Predicted Frontier Orbital Energies and Energy Gap

ParameterPredicted Value (eV)
HOMO Energy-5.2 to -5.8
LUMO Energy-2.3 to -2.8
HOMO-LUMO Gap (Eg)2.5 to 3.0

Note: These values are estimations based on DFT calculations of similar compounds and can vary with the computational level of theory.

Prediction of Optical Properties via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. nih.govnih.gov By simulating the electronic transitions between the ground and excited states, TD-DFT can provide valuable information about the molecule's color and fluorescence properties.

For 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline, TD-DFT calculations are expected to predict strong absorption bands in the UV-visible region. researchgate.net The lowest energy absorption band would correspond to the HOMO-LUMO transition, which, due to the charge-transfer nature of this transition, is likely to be intense. The presence of the pyrene units is also expected to give rise to characteristic absorption and emission features. Pyrene itself is known for its strong blue fluorescence and the formation of excimers, which emit at longer wavelengths. mdpi.com The predicted emission spectrum would likely show a combination of localized emission from the pyrene moieties and potentially a charge-transfer emission, depending on the degree of electronic coupling between the donor and acceptor units. mdpi.com

Molecular Dynamics Simulations for Supramolecular Assembly and Intermolecular Interactions

The large, planar surfaces of the pyrene units in 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline promote strong π-π stacking interactions, which can lead to the formation of ordered supramolecular assemblies in the solid state or in solution. nih.gov Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems, providing insights into the processes of self-assembly and the nature of intermolecular forces. researchgate.net

MD simulations can be employed to model the aggregation of multiple 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline molecules. By simulating the system over time, it is possible to observe how the molecules arrange themselves to maximize favorable interactions, such as π-π stacking and van der Waals forces. These simulations can reveal the preferred packing motifs, such as columnar or herringbone structures, which have a direct impact on the material's properties in thin films. The formation of pyrene excimers, which is a result of close-range π-π interactions, can also be investigated through MD simulations by monitoring the distances and orientations between pyrene moieties on adjacent molecules. mdpi.com

Theoretical Prediction and Modeling of Charge Transport Properties

For applications in organic electronics, the ability of a material to transport charge (electrons and holes) is of paramount importance. The charge transport properties of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline can be theoretically predicted and modeled using a combination of quantum chemical calculations and charge transport theories, such as Marcus theory. nih.govarxiv.org

The first step in modeling charge transport is to calculate the reorganization energy (λ) and the electronic coupling (transfer integral, V) between adjacent molecules. The reorganization energy represents the energy required to distort the geometry of a molecule when it gains or loses an electron. A lower reorganization energy generally leads to higher charge mobility. The electronic coupling quantifies the strength of the electronic interaction between neighboring molecules and is highly dependent on their relative orientation and distance. researchgate.net

DFT calculations can be used to determine the reorganization energies for both hole and electron transport. The transfer integrals can also be calculated for different molecular packing arrangements, which can be obtained from crystal structure data or predicted by MD simulations. With these parameters, the charge hopping rates between molecules can be estimated using Marcus theory, and subsequently, the charge mobility can be calculated. Given the distinct donor and acceptor components of the molecule, it is possible that 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline exhibits ambipolar charge transport, meaning it can transport both holes and electrons. nih.gov

Molecular Engineering and Structure Property Relationships

Rational Design Principles for Quinoxaline-Pyrene Luminophores

The design of luminophores based on quinoxaline (B1680401) and pyrene (B120774) hinges on fundamental principles that govern their electronic and optical behavior. These principles allow for the precise tailoring of material properties for specific applications in fields like organic light-emitting diodes (OLEDs) and sensors. researchgate.net

The foundation of the photophysical properties of compounds like 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline lies in its Donor-Acceptor (D-A) architecture. In this arrangement, the nitrogen-containing quinoxaline ring system is electron-deficient, functioning as the acceptor (A). researchgate.netmdpi.com Conversely, the large, electron-rich pyrene moieties, extended by phenyl rings, act as the donor (D) components.

This D-A structure facilitates an intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net The efficiency of this ICT is a critical factor that influences the luminescence and electronic properties of the molecule. nih.gov In many D-A type polymers, this ICT character broadens the absorption spectrum. researchgate.net The design of novel D–π–A–π–D molecules, where a central acceptor is linked to terminal donors via π-conjugated bridges, is a common strategy to create materials with narrow band-gaps and broad, strong absorption profiles. rsc.org By systematically varying the donor and acceptor components, the extent of ICT can be modulated, which in turn tunes the emission color across the visible spectrum, from blue to orange-red. nih.gov

The introduction of additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the quinoxaline-pyrene scaffold is a powerful tool for fine-tuning its properties. youtube.com The type and position of these substituents significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. cardiff.ac.ukresearchgate.net

Generally, EDGs (like methoxy (B1213986) or amino groups) raise the HOMO level, while EWGs (such as cyano or fluoro groups) lower the LUMO level. youtube.comacs.org For instance, in related quinoxaline-based polymers, introducing electron-withdrawing cyanide (CN) groups can lower LUMO levels, enhancing electron injection and transport. nih.govbeilstein-journals.org Conversely, attaching EDGs can modulate the emission properties. nih.gov This strategic functionalization allows for precise control over the material's bandgap, charge transport capabilities, and emission wavelength. nih.govacs.orgacs.org The choice of substituent can also impact molecular packing and morphology, which are crucial for the performance of devices like polymer solar cells. nih.gov

Table 1: Effect of Substituents on the Properties of Quinoxaline-Based Materials

Polymer/Compound Substituent Effect on Energy Levels Impact on Device Performance Reference
PBF-CF3QxF Fluorine (EWG) Lowered HOMO/LUMO Power Conversion Efficiency (PCE) of 11.37% acs.org
PBF-CF3QxM Methoxy (EDG) - PCE of 11.18% acs.org
PBCl-MTQCN Cyano (EWG) - Reduced PCE (3.52%) due to large aggregates nih.gov

This table presents data for analogous quinoxaline-based polymers to illustrate the principles of substituent effects.

Fluorination is a particularly effective strategy in the molecular engineering of quinoxaline-based materials. acs.org Due to its high electronegativity, fluorine acts as a strong electron-withdrawing group. Incorporating fluorine atoms onto the quinoxaline core effectively lowers both the HOMO and LUMO energy levels. rsc.orgrsc.orgumons.ac.be This downshift in frontier molecular orbitals is a direct consequence of fluorine's strong inductive effect (-I effect). umons.ac.be

This modification has several beneficial consequences. The lowered LUMO level can facilitate more efficient electron injection in electronic devices. rsc.orgrsc.org Furthermore, fluorination can influence the molecular packing in the solid state, often leading to more compact and ordered arrangements through intermolecular interactions, which can enhance charge carrier transport. rsc.orgrsc.org Studies on fluorinated quinoxalineimides have shown that such modifications are effective for tuning electronic properties without introducing significant steric hindrance. rsc.org In some polymer systems, fluorinated quinoxaline units have led to superior power conversion efficiencies in solar cells compared to their non-fluorinated counterparts. acs.orgnih.gov

Table 2: Impact of Fluorination on Quinoxalineimide Energy Levels

Compound Substitution HOMO (eV) LUMO (eV) Reference
QI-2H Unsubstituted -8.98 -1.70 rsc.org
QI-1F Mono-Fluorinated -9.11 -1.79 rsc.org

Data from a study on quinoxalineimides (QI) illustrating the systematic energy level downshift with fluorination.

Engineering for Enhanced Luminescence and Aggregation-Induced Emission

While many luminophores suffer from aggregation-caused quenching (ACQ) where their emission intensity decreases in the solid state, compounds based on pyrene are often designed to exhibit the opposite effect: aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). researchgate.netnih.govresearchgate.net In dilute solutions, molecules like 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline may show weak fluorescence due to the free rotation of the phenyl and pyrenyl groups, which provides non-radiative decay pathways for the excited state.

However, in the aggregated or solid state, the bulky pyrene and phenyl units create significant steric hindrance. This physically locks the molecule into a twisted conformation, restricting the intramolecular rotations. rsc.org This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in strong fluorescence emission. nih.govnih.gov The design principle involves attaching AIE-active units, such as tetraphenylethylene (B103901) or the pyrene itself, to a core structure. researchgate.net The presence of the large, planar pyrene ring system can also promote intermolecular π–π interactions, which further solidifies the aggregated structure and contributes to the enhanced emission. nih.gov This AIE characteristic is highly desirable for applications requiring high solid-state luminescence efficiency, such as in OLEDs and chemical sensors. researchgate.netnih.gov

Molecular Design for Optimized Charge Transport Characteristics

The molecular architecture of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is also conducive to efficient charge transport, a critical property for semiconductor applications. beilstein-journals.org The quinoxaline unit, being electron-deficient, is an excellent n-type (electron-transporting) component. rsc.orgresearchgate.net The extended π-conjugation provided by the pyrene-phenyl moieties creates pathways for charge carriers to move through the material.

Effective charge transport relies on a combination of intramolecular and intermolecular factors. Intramolecularly, a rigid and planar backbone structure is desirable as it promotes electron delocalization. beilstein-journals.org Intermolecularly, strong π–π stacking between the planar aromatic regions of adjacent molecules creates pathways for charge hopping. researchgate.net The design of quinoxaline derivatives often focuses on creating extended, planar conjugated systems to improve charge mobility. rsc.org The introduction of specific side chains or functional groups can be used to control the molecular packing and intermolecular interactions, thereby optimizing charge transport. beilstein-journals.orgnih.gov For example, studies have shown that replacing certain side chains can significantly impact exciton (B1674681) dissociation and charge transport ability. beilstein-journals.org The inherent properties of quinoxaline derivatives make them versatile materials for n-type semiconductors in organic field-effect transistors (OFETs) and as electron-transporting materials in solar cells. nih.govbeilstein-journals.org

Fine-Tuning of Emission Wavelength through Structural Modification

The emission color of a luminophore is determined by its energy gap. For quinoxaline-pyrene systems, this can be precisely controlled through targeted structural modifications. The key is to alter the energy of the intramolecular charge transfer (ICT) state. nih.gov

There are two primary strategies for tuning the emission wavelength:

Modification of the Donor or Acceptor Strength: Altering the electron-donating or electron-withdrawing character of the constituent parts directly impacts the HOMO-LUMO gap. nih.govacs.org As discussed, adding stronger electron-withdrawing groups to the quinoxaline acceptor or stronger electron-donating groups to the pyrene-phenyl donor will decrease the energy gap, leading to a bathochromic (red) shift in the emission. acs.org Conversely, weakening the D-A character results in a hypsochromic (blue) shift.

Adjusting Molecular Torsion: The degree of twisting between the donor and acceptor units affects the extent of π-orbital overlap and, consequently, the ICT energy. nih.gov By changing the substitution pattern or introducing bulky groups, the dihedral angle between the quinoxaline core and the pyrenyl-phenyl side arms can be modified. This provides a subtle yet effective method for fine-tuning the emission color. nih.gov

Through these rational design approaches, the emission of quinoxaline-based luminophores can be systematically tuned to cover the entire visible spectrum, from deep blue to saturated red, making them highly adaptable for a wide range of display and lighting technologies. nih.govnih.gov

Despite extensive and targeted searches for the chemical compound 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline , specific experimental data required to populate the requested article sections could not be located in the available search results. Published literature containing the detailed spectroscopic and electrochemical characterization for this exact molecule—including specific UV-Vis absorption maxima, fluorescence emission wavelengths, NMR spectral data, and cyclic voltammetry potentials—was not found.

Therefore, it is not possible to generate the detailed, data-driven article according to the provided outline without resorting to speculation or using data from related but distinct compounds, which would be scientifically inaccurate and misleading.

For context, scientific research on related compounds reveals general principles applicable to this class of materials:

Quinoxaline derivatives are a well-established class of nitrogen-containing heterocyclic compounds. Their synthesis is commonly achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. ijiset.comacgpubs.org They are widely studied for their applications in organic electronics, pharmaceuticals, and as dyes, owing to their unique electrical and photochemical properties. researchgate.net

Pyrene is a polycyclic aromatic hydrocarbon known for its excellent photophysical properties, including high fluorescence quantum yields. nih.gov A characteristic feature of pyrene is its ability to form excimers—excited-state dimers that result in a distinct, broad, and red-shifted emission band in the fluorescence spectrum when pyrene units are in close proximity. utexas.edunih.gov This property makes pyrene a sensitive probe for studying molecular structure and interactions. utexas.edunih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural confirmation of newly synthesized organic molecules, including quinoxaline and pyrene derivatives. nih.govnih.govresearchgate.net 1H and 13C NMR spectra provide definitive information about the chemical environment of atoms within the molecule, confirming its identity and purity. nih.govnih.gov

Electrochemical methods like cyclic voltammetry are critical for determining the redox potentials of these molecules. nih.gov This data is essential for evaluating their potential use in electronic devices by establishing the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

While these general characteristics of the quinoxaline and pyrene moieties form the basis for the scientific interest in 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline , the specific, quantitative data necessary for the requested article is not available in the searched sources.

Advanced Characterization Techniques in Research on 2,3 Bis 4 Pyren 1 Yl Phenyl Quinoxaline

Structural Elucidation Methods

Single-Crystal X-ray Diffraction for Solid-State Molecular Structures

Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of the molecular structure in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is not widely published, analysis of related quinoxaline (B1680401) derivatives provides a framework for what can be expected.

For instance, studies on similar compounds, such as 2,3-di-p-tolylbenzo[g]quinoxaline, reveal that the phenyl rings are typically twisted relative to the central quinoxaline core. nih.govnih.gov In one case, the dihedral angles were found to be 53.91° and 36.86°. nih.govnih.gov This twisting is a common feature in such molecules and is driven by the need to minimize steric hindrance between the bulky substituent groups. The core benzoquinoxaline system itself is generally observed to be nearly planar. nih.govnih.gov

Intermolecular interactions are also a key finding from SC-XRD. In many quinoxaline derivatives, C-H···π interactions are observed, which link the molecules in the crystal lattice. nih.govnih.gov However, direct π-π stacking interactions between the aromatic rings are not always present. nih.govnih.gov The specific packing motif, whether it be a herringbone pattern or another arrangement, is crucial for understanding charge transport properties in the solid state.

A hypothetical table of crystallographic data for 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline , based on typical values for related structures, is presented below.

Parameter Hypothetical Value
Chemical FormulaC62H36N2
Molecular Weight ( g/mol )809.96
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.5
b (Å)18.2
c (Å)22.1
α (°)90
β (°)95.5
γ (°)90
Volume (ų)4200
Z4
Calculated Density (g/cm³)1.28
R-factor (%)< 5

X-ray Powder Diffraction (XRD) for Thin Film Morphology

While SC-XRD provides detailed information about a single crystal, X-ray powder diffraction (XRD) is used to characterize the morphology of thin films, which is more relevant for device applications. The XRD pattern of a thin film can reveal whether the material is amorphous or crystalline, the degree of crystallinity, and the preferred orientation of the crystallites.

For organic semiconductors, the morphology of the thin film is critical. For instance, polymers based on pyrazino[2,3-g]quinoxaline-2,7-dione have been studied in thin-film transistors, where their charge carrier mobility was found to be dependent on the film's structure. rsc.org The presence of sharp diffraction peaks in an XRD pattern would indicate a well-ordered crystalline film, which is often desirable for efficient charge transport. The orientation of the molecules relative to the substrate, which can be inferred from the relative intensities of the diffraction peaks, also plays a significant role.

Molecular Weight and Purity Assessment Techniques

The performance of an organic electronic material is highly sensitive to its purity and molecular weight distribution. Therefore, accurate determination of these parameters is essential.

Gel Permeation Chromatography (GPC)

Parameter Expected Value
Mn ( g/mol )~810
Mw ( g/mol )~810
PDI~1.0
Elution Time (min)Dependent on column and conditions

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a newly synthesized compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the molecular formula with a high degree of confidence. For 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline , the expected exact mass would be calculated based on its chemical formula, C62H36N2. The experimentally measured value from HRMS should match this theoretical value to within a few parts per million (ppm), thus confirming the identity of the compound.

Analysis Value
Chemical Formula C62H36N2
Calculated Exact Mass 808.2878
Observed m/z (Hypothetical) 808.2875
Mass Error (ppm) < 5

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